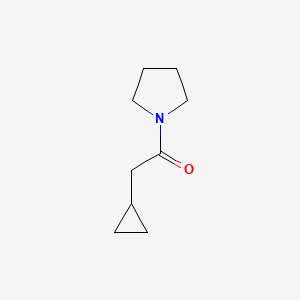

![molecular formula C30H34N4O4S2 B2731329 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-morpholin-4-ylsulfonylbenzamide CAS No. 392320-72-8](/img/structure/B2731329.png)

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-morpholin-4-ylsulfonylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

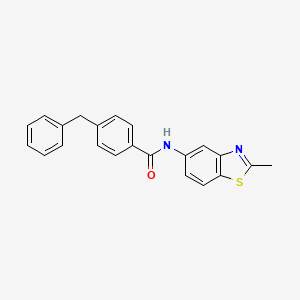

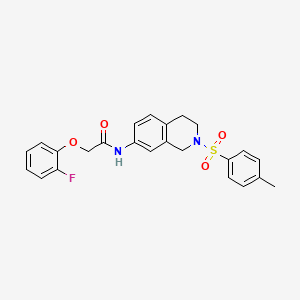

“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-morpholin-4-ylsulfonylbenzamide” is a compound that contains an adamantyl group, a thiadiazole ring, and a morpholine ring . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . The thiadiazole nucleus is present in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Molecular Structure Analysis

The molecular structure of “N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-morpholin-4-ylsulfonylbenzamide” is complex, with an adamantyl group, a thiadiazole ring, and a morpholine ring . Tautomers are present in the crystal, forming alternating chains of hydrogen-bonded molecules .Chemical Reactions Analysis

Adamantane derivatives have unique physical and chemical properties . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates .Aplicaciones Científicas De Investigación

Anticancer Activity

Some novel sulfonamide derivatives, including those with structural features similar to N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-morpholin-4-ylsulfonylbenzamide, have been synthesized and evaluated for their anticancer activity. These compounds displayed significant cytotoxicity against breast and colon cancer cell lines. The findings suggest potential utility in cancer therapy, highlighting the importance of sulfonamide derivatives in the development of new anticancer agents (Ghorab et al., 2015).

Antimicrobial and Anti-inflammatory Activities

Research into adamantane-1,3,4-thiadiazole derivatives has revealed their antimicrobial and anti-inflammatory potentials. These compounds have shown activity against a range of gram-positive and gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans. Additionally, certain derivatives demonstrated dose-dependent anti-inflammatory activity, offering a dual therapeutic approach that could be beneficial in the treatment of infections and associated inflammation (Kadi et al., 2010).

Antituberculosis Activity

The 'green' synthesis of adamantyl-imidazolo-thiadiazoles has been explored for their potential as anti-tuberculosis agents. These compounds were evaluated against the Mycobacterium tuberculosis H37Rv strain, with some showing potent inhibitory activity. The study provides a sustainable approach to developing new therapeutics for tuberculosis, emphasizing the role of adamantane derivatives in targeting microbial pathogens (Anusha et al., 2015).

Anticonvulsant Properties

A series of aromatic/heterocyclic sulfonamides incorporating valproyl moieties, a structural motif related to the compound , have shown significant anticonvulsant properties. These findings indicate the potential of such compounds in the development of new antiepileptic drugs, demonstrating the versatility of sulfonamide derivatives in neurological disorder treatment (Masereel et al., 2002).

Direcciones Futuras

The future directions for “N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-morpholin-4-ylsulfonylbenzamide” could involve further exploration of its potential applications in medicinal chemistry, catalyst development, and nanomaterials . The synthesis of substituted adamantanes and substituted higher diamondoids could also be an area of future research .

Propiedades

IUPAC Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N4O4S2/c35-27(25-6-8-26(9-7-25)40(36,37)33-10-12-38-13-11-33)34(20-21-4-2-1-3-5-21)29-32-31-28(39-29)30-17-22-14-23(18-30)16-24(15-22)19-30/h1-9,22-24H,10-20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABUUUDUSAYGHGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC3=CC=CC=C3)C4=NN=C(S4)C56CC7CC(C5)CC(C7)C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-morpholin-4-ylsulfonylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1R)-1-azidopropyl]-4-fluorobenzene](/img/structure/B2731253.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2731257.png)

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2731260.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pentyloxy)benzamide](/img/structure/B2731262.png)

![2-[(3-Bromo-benzyl)-cyclopropyl-amino]-ethanol](/img/structure/B2731265.png)